N-(4-(Trifluoromethyl)phenyl)quinazolin-4-amine
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Overview
Description
N-(4-(Trifluoromethyl)phenyl)quinazolin-4-amine is a compound that belongs to the quinazoline family, known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antifungal, antiviral, and anti-inflammatory properties . The presence of the trifluoromethyl group enhances the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Trifluoromethyl)phenyl)quinazolin-4-amine typically involves the reaction of 4-chloroquinazoline with 4-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-(4-(Trifluoromethyl)phenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinazolines, amines, and N-oxides .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis
Properties
CAS No. |
849589-40-8 |
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Molecular Formula |
C15H10F3N3 |
Molecular Weight |
289.25 g/mol |
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C15H10F3N3/c16-15(17,18)10-5-7-11(8-6-10)21-14-12-3-1-2-4-13(12)19-9-20-14/h1-9H,(H,19,20,21) |
InChI Key |
XPRLZMLSEYAJNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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